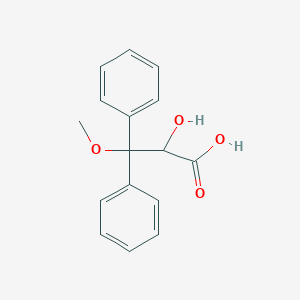

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14,17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJWOLFMWKZKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432321 | |

| Record name | 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178306-51-9 | |

| Record name | 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178306-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178306519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-3-METHOXY-3,3-DIPHENYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GB74Y4JTK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid (CAS: 178306-51-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid (CAS Number: 178306-51-9). This compound is a critical chiral building block, primarily recognized for its role as a key intermediate in the synthesis of Ambrisentan, an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. This document consolidates essential information on its chemical identity, physicochemical properties, synthesis protocols, and its significance in pharmaceutical manufacturing. While the compound itself is not bioactive, its stereochemical purity is paramount for the efficacy of the final active pharmaceutical ingredient (API).

Chemical Identity and Structure

This compound is a carboxylic acid characterized by a hydroxyl group at the alpha position and a methoxy group and two phenyl rings at the beta position. The CAS number 178306-51-9 refers to the racemic mixture. The biologically relevant stereoisomer, used in the synthesis of Ambrisentan, is the (S)-enantiomer, (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid (CAS: 178306-52-0).[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 178306-51-9 (Racemate)[2] |

| Molecular Formula | C₁₆H₁₆O₄[3] |

| SMILES | COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O[2] |

| InChI Key | RQJWOLFMWKZKCJ-UHFFFAOYSA-N (Racemate)[2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, purification, and subsequent reactions in a laboratory or industrial setting. It is typically supplied as a white to off-white solid.[4]

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 272.29 g/mol | PubChem[2][5] |

| Appearance | White solid / White to yellow powder or crystals | Various Suppliers[4] |

| Melting Point | 123-125 °C (for S-enantiomer) | US Patent[6] |

| Boiling Point (Predicted) | 430.3 °C at 760 mmHg | Sunshine Pharma[4] |

| Density (Predicted) | 1.25 g/cm³ | Sunshine Pharma[4] |

| Purity (Typical) | ≥98% | Various Suppliers |

| Storage Conditions | Sealed in dry, room temperature | BLDpharm[1] |

Role in Drug Development: The Ambrisentan Intermediate

The primary significance of this compound lies in its role as a direct precursor to Ambrisentan.[4][7] The synthesis of Ambrisentan requires the enantiomerically pure (S)-form of this acid. Therefore, the synthesis and subsequent chiral resolution of the racemic mixture are critical steps in the manufacturing process, directly impacting the purity and quality of the final drug product.[6][8]

Synthesis and Purification

The synthesis of the racemic compound and its subsequent resolution to yield the desired (S)-enantiomer is a multi-step process. A common pathway, derived from patent literature, involves the reaction of benzophenone with methyl chloroacetate, followed by hydrolysis and resolution.[6][8]

Logical Synthesis Workflow

The following diagram illustrates the general workflow for producing the enantiomerically pure (S)-acid, a key intermediate for Ambrisentan.

Experimental Protocols

The following protocols are adapted from publicly available patent documentation (e.g., US20130184490A1) and represent a plausible method for synthesis and resolution.[6][8]

Protocol 1: Synthesis of Racemic this compound

-

Step A: Condensation: Benzophenone is reacted with methyl chloroacetate in the presence of a base like sodium methoxide in a suitable solvent (e.g., toluene). This forms an epoxide intermediate which rearranges.

-

Step B: Reduction: The resulting ketoester, methyl 3-methoxy-3,3-diphenyl-2-oxopropanoate, is reduced. This can be achieved using a reducing agent like sodium borohydride in a solvent such as methanol to yield methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.

-

Step C: Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid. This is typically done by heating the ester with an aqueous solution of a base, such as sodium hydroxide.

-

Step D: Acidification & Isolation: After hydrolysis, the reaction mixture is cooled and acidified with an acid like hydrochloric acid to a pH of 2-3. This precipitates the racemic this compound, which can then be isolated by filtration and dried.

Protocol 2: Chiral Resolution of the Racemic Acid

-

Diastereomeric Salt Formation: The racemic acid is dissolved in a suitable solvent, such as methyl tert-butyl ether (MTBE). A chiral resolving agent, for instance, an optically active amine like (R)-(+)-α-methylbenzylamine or a similar chiral base, is added to the solution. This forms a pair of diastereomeric salts.

-

Fractional Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled. One of the diastereomeric salts (e.g., the salt of the (S)-acid with the (R)-amine) will be less soluble and will crystallize out of the solution preferentially. The crystallization process may be allowed to proceed for several hours at a controlled temperature (e.g., 10-15°C) to maximize yield and purity.

-

Isolation of the Desired Salt: The crystallized diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.

-

Liberation of the Free Acid: The purified diastereomeric salt is then treated with an acid (e.g., aqueous HCl) to break the salt and liberate the enantiomerically pure free acid. The free (S)-acid, being water-insoluble, precipitates and can be extracted into an organic solvent (like MTBE).

-

Final Purification: The organic solution containing the (S)-acid is washed with water. The solvent is then removed under vacuum, and the resulting solid is recrystallized from a solvent system like MTBE/n-heptane to yield the final, highly pure (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.[6] Purity is typically assessed by HPLC for both chemical (>99.8%) and chiral (>99.9%) purity.[6][8]

Analytical Methods and Quality Control

As a pharmaceutical intermediate, stringent quality control is essential. The identity, purity, and stereoisomeric ratio of the compound are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing chemical purity. Chiral HPLC, using a suitable chiral stationary phase, is employed to determine the enantiomeric excess of the desired (S)-isomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight and can help in identifying impurities.

-

Documentation: Suppliers often provide Certificates of Analysis (CoA) which include data from these analytical tests.

Biological Activity and Signaling Pathways

There is no evidence in the reviewed literature to suggest that this compound possesses significant biological activity or directly modulates specific signaling pathways. Its utility is derived from its chemical structure, which serves as a scaffold for the synthesis of the pharmacologically active Ambrisentan. An MSDS for a related compound notes that the product is not bioactive.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation[5] |

| Eye Irritation | H319 | Causes serious eye irritation[5] |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS: 178306-51-9) is a compound of high importance in the pharmaceutical industry, not for its own biological effects, but as an indispensable intermediate for Ambrisentan. A thorough understanding of its synthesis, purification, chiral resolution, and analytical characterization is vital for drug development professionals involved in the manufacturing of this life-saving medication. The detailed protocols and workflows presented in this guide provide a technical foundation for researchers and scientists working with this key chiral building block.

References

- 1. 178306-51-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound CAS 178306-51-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | C16H16O4 | CID 15380898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid is a chiral carboxylic acid of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, including a stereogenic center and bulky diphenyl groups, make it a crucial chiral building block, most notably as a key intermediate in the synthesis of the endothelin receptor antagonist, Ambrisentan. This technical guide provides a comprehensive overview of the chemical structure, physical properties, and synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, with a focus on its role in the production of Ambrisentan. Detailed experimental protocols for its synthesis are provided, along with visualizations of the synthetic pathway.

Chemical Structure and Identifiers

(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, with the IUPAC name (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, is a white to off-white crystalline powder.[1] Its chemical structure is characterized by a propionic acid backbone with a hydroxyl group at the C2 position, a methoxy group and two phenyl groups at the C3 position. The stereochemistry at the C2 position is designated as (S).

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 178306-52-0[1][2][3] |

| IUPAC Name | (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid[4][5] |

| Molecular Formula | C₁₆H₁₆O₄[1][2][4] |

| Molecular Weight | 272.30 g/mol [2][3] |

| SMILES String | COC(--INVALID-LINK--C(=O)O)(c1ccccc1)c2ccccc2[2] |

| InChI Key | RQJWOLFMWKZKCJ-CQSZACIVSA-N |

Physicochemical Properties

The physical and chemical properties of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 120-125 °C (decomposes) | [1][6] |

| Optical Rotation | [α]²⁰_D = +11° to +15° (c=1.8 in EtOH) | [1] |

| Purity | ≥98% | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. |

Synthesis and Role in Drug Development

(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid is a pivotal intermediate in the synthesis of Ambrisentan, a potent and selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension.[6][7] The synthesis of this chiral acid is a critical step in the overall synthesis of Ambrisentan, often involving a resolution of the corresponding racemic mixture.

General Synthesis Pathway of Ambrisentan

The synthesis of Ambrisentan from (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid involves the condensation of the chiral acid with a substituted pyrimidine derivative. The overall workflow is depicted in the following diagram.

References

- 1. aidic.it [aidic.it]

- 2. Improved Synthesis of Ambrisentan | Semantic Scholar [semanticscholar.org]

- 3. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 4. US8962832B2 - Process for the preparation of ambrisentan and novel intermediates thereof - Google Patents [patents.google.com]

- 5. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2010091877A2 - Process for producing ambrisentan - Google Patents [patents.google.com]

Technical Guide: Spectroscopic and Synthetic Overview of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a key chiral intermediate in the synthesis of Ambrisentan, a potent endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[1][2] The stereochemistry and purity of this intermediate are crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of the available spectroscopic data, physical and chemical properties, and a detailed experimental protocol for its synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in further synthetic steps.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆O₄ | [3][4] |

| Molecular Weight | 272.29 g/mol | [3][4] |

| CAS Number | 178306-51-9 (racemate), 178306-52-0 ((S)-enantiomer) | [3][4] |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 123-125 °C | [5] |

| Purity | Typically >98% (HPLC) |

Spectroscopic Data

Detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are limited in the reviewed literature. However, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are routinely mentioned in patents and by commercial suppliers for the purpose of quality control and purity assessment.[6] Predicted mass spectrometry data for various adducts is available and summarized in Table 2.

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 273.11214 |

| [M+Na]⁺ | 295.09408 |

| [M-H]⁻ | 271.09758 |

| [M+NH₄]⁺ | 290.13868 |

| [M+K]⁺ | 311.06802 |

| [M+H-H₂O]⁺ | 255.10212 |

| [M]⁺ | 272.10431 |

| [M]⁻ | 272.10541 |

| [Source: PubChemLite] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is well-documented in the patent literature, primarily focusing on its preparation as a precursor to Ambrisentan.[1][2][5] The general synthetic route involves the reaction of benzophenone with methyl chloroacetate, followed by hydrolysis. The resolution of the resulting racemic mixture to obtain the desired (S)-enantiomer is a critical step.

Step 1: Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate

-

Benzophenone is reacted with methyl chloroacetate in the presence of a base, such as sodium methoxide, in a suitable solvent like toluene.

-

The reaction mixture is typically cooled to a low temperature (e.g., -5 to -10 °C) before the slow addition of methyl chloroacetate.

-

After the reaction is complete, the mixture is worked up by adding water and separating the organic layer.

-

The solvent is removed under vacuum to yield the crude methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.

Step 2: Hydrolysis to this compound

-

The crude ester from Step 1 is hydrolyzed using a base, such as sodium hydroxide, in a mixture of water and a suitable organic solvent.

-

The reaction mixture is heated to facilitate the hydrolysis.

-

After completion, the aqueous layer is separated and acidified with an acid (e.g., HCl) to precipitate the racemic this compound.

-

The solid product is filtered, washed, and dried.

Step 3: Chiral Resolution of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid

-

The resolution of the racemic acid is a crucial step to isolate the desired (S)-enantiomer. This is often achieved by forming diastereomeric salts with a chiral resolving agent.

-

Examples of resolving agents mentioned in the literature include (S)-1-(4-nitrophenyl)ethylamine or other chiral amines.

-

The racemic acid is dissolved in a suitable solvent, and the resolving agent is added.

-

The diastereomeric salt of the desired enantiomer selectively crystallizes from the solution.

-

The salt is then isolated by filtration.

-

Finally, the resolved (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is liberated from the salt by treatment with an acid, followed by extraction and crystallization.

Workflow Diagrams

The following diagrams illustrate the synthetic workflow for this compound.

Caption: Synthetic workflow for (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.

Conclusion

References

- 1. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid [lgcstandards.com]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. This compound | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | C16H16O4 | CID 15380898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Physical and Chemical Properties of Ambrisentan Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential physical and chemical properties of the key intermediates involved in the synthesis of Ambrisentan, a potent endothelin receptor antagonist. The information herein is intended to support research, development, and quality control activities within the pharmaceutical industry.

Core Intermediates in Ambrisentan Synthesis

The efficient synthesis of Ambrisentan relies on the careful control and characterization of its key intermediates. This guide focuses on three pivotal compounds:

-

(S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid: A crucial chiral building block that establishes the stereochemistry of the final Ambrisentan molecule.

-

Methyl (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate: The methyl ester precursor to the aforementioned carboxylic acid.

-

4,6-dimethyl-2-(methylsulfonyl)pyrimidine: The pyrimidine moiety that is coupled with the propanoic acid derivative in the final stages of synthesis.

Physical and Chemical Properties

A comprehensive understanding of the physicochemical properties of these intermediates is paramount for process optimization, purification, and formulation development. The following tables summarize the key quantitative data for each intermediate.

Table 1: Physical and Chemical Properties of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆O₄ | [1][2] |

| Molecular Weight | 272.29 g/mol | [1][2] |

| Melting Point | 123-125 °C | [3] |

| Boiling Point | 430.3 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.25 g/cm³ | [4] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in methanol and dichloromethane. | [5] |

| Optical Rotation | [α]²⁰/D = +11.0° to +15.0° (c=1.8 in EtOH) |

Table 2: Physical and Chemical Properties of Methyl (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈O₄ | [5] |

| Molecular Weight | 286.32 g/mol | [5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | ~1.2 g/cm³ | [5] |

| Appearance | Colorless liquid or solid | [5] |

| Solubility | Soluble in organic solvents such as methanol and dichloromethane. | [5] |

Table 3: Physical and Chemical Properties of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₂S | [6][7][8] |

| Molecular Weight | 186.23 g/mol | [6][8] |

| Melting Point | 84-86 °C | [6][9] |

| Boiling Point | 358.3 °C (Predicted) | [9] |

| Density | 1.239 g/cm³ | [9] |

| Appearance | Red-brown crystalline solid | [9] |

| pKa | -1.84 (Predicted) | [9][10] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of the Ambrisentan intermediates.

Melting Point Determination

Methodology:

-

A small, finely powdered sample of the intermediate is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Solubility Determination

Methodology:

-

An excess amount of the solid intermediate is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved intermediate in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

-

Approximately 5-10 mg of the intermediate is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a standard 5 mm NMR tube.

-

The ¹H NMR spectrum is acquired on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Data processing includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

-

A small amount of the solid intermediate is placed directly onto the ATR crystal of the FTIR spectrometer.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

Mass Spectrometry (MS)

Methodology (Electrospray Ionization - ESI):

-

A dilute solution of the intermediate is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is infused into the ESI source of the mass spectrometer.

-

The instrument is operated in either positive or negative ion mode, depending on the analyte's properties.

-

The mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions are recorded.

Synthesis Pathway and Experimental Workflow

The synthesis of Ambrisentan from its key intermediates is a multi-step process. The following diagrams illustrate the logical relationships and the experimental workflow.

Caption: Synthetic pathway of Ambrisentan from starting materials.

Caption: General experimental workflow for intermediate synthesis.

References

- 1. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | C16H16O4 | CID 15380898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 4. This compound CAS 178306-51-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. nbinno.com [nbinno.com]

- 6. 4,6-Dimethyl-2-methylsulfonylpyrimidine | 35144-22-0 [chemicalbook.com]

- 7. 4,6-Dimethyl-2-methylsulfonylpyrimidine | C7H10N2O2S | CID 2772382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. 35144-22-0 CAS MSDS (4,6-Dimethyl-2-methylsulfonylpyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

The Biological Significance of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid Derivatives: A Focus on Endothelin Receptor Antagonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the biological activity of derivatives of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, with a primary focus on its most prominent derivative, Ambrisentan. While this compound serves as a critical chiral intermediate, its biological significance is realized through its structural contribution to Ambrisentan, a potent and selective endothelin receptor antagonist. This document provides a comprehensive overview of the mechanism of action, quantitative biological data, and detailed experimental protocols relevant to the study of this class of compounds in the context of drug development for pulmonary arterial hypertension (PAH).

Introduction: From a Chiral Intermediate to a Biologically Active Molecule

This compound is a key chiral building block in the synthesis of Ambrisentan, a pharmaceutical agent approved for the treatment of pulmonary arterial hypertension.[1][2] The therapeutic activity of Ambrisentan stems from its function as a high-affinity antagonist of the endothelin type A (ETA) receptor.[3][4] Endothelin-1 (ET-1), a potent endogenous vasoconstrictor and smooth muscle mitogen, is overexpressed in patients with PAH, contributing to the pathophysiology of the disease.[5] By selectively blocking the ETA receptor, Ambrisentan inhibits the detrimental effects of ET-1, leading to vasodilation and a reduction in pulmonary arterial pressure.[2][3]

Mechanism of Action: Selective Endothelin Receptor Antagonism

The primary biological activity of Ambrisentan, a direct derivative of this compound, is its selective antagonism of the ETA receptor.[3] The endothelin system plays a crucial role in vascular tone and cell proliferation, mediated by two receptor subtypes: ETA and ETB.[1]

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent vasoconstriction and cellular proliferation.[4][6]

-

ETB Receptors: Found on endothelial cells and smooth muscle cells. Endothelial ETB receptors are involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of circulating ET-1. ETB receptors on smooth muscle cells can also mediate vasoconstriction.[1]

Ambrisentan exhibits high selectivity for the ETA receptor over the ETB receptor, which is a key feature of its pharmacological profile.[3] This selectivity is thought to be advantageous as it blocks the vasoconstrictive and proliferative signals mediated by ETA receptors while preserving the vasodilatory and ET-1 clearance functions of endothelial ETB receptors.[7]

Quantitative Biological Data

The potency and selectivity of Ambrisentan have been characterized in various in vitro studies. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity and Selectivity of Ambrisentan

| Compound | Receptor Subtype | Assay Type | Value | Selectivity Ratio (ETA:ETB) | Reference |

| Ambrisentan | ETA | Competitive Binding (Ki) | 0.011 nM | >4000:1 | [5] |

| Ambrisentan | ETA | Competitive Binding (Ki) | 0.63 nM | ~77:1 | [2] |

| Ambrisentan | ETA | Competitive Binding (Ki) | 1 nM | ~200:1 | [3] |

| Ambrisentan | ETB | Competitive Binding (Ki) | 195 nM | - | [3] |

Table 2: Functional Antagonism of Ambrisentan in Human Arteries

| Compound | Tissue | Assay Type | pKB Value |

| Ambrisentan | Human Pulmonary Artery | Functional Antagonism | 7.38 ± 0.13 |

| Ambrisentan | Human Radial Artery | Functional Antagonism | 6.96 ± 0.10 |

pKB is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in the concentration-response curve of an agonist.

Signaling Pathway Modulation

Ambrisentan exerts its therapeutic effect by interrupting the signaling cascade initiated by the binding of ET-1 to the ETA receptor. The diagram below illustrates this pathway and the point of intervention by Ambrisentan.

Caption: Endothelin-1 signaling pathway and the inhibitory action of Ambrisentan.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of endothelin receptor antagonists like Ambrisentan.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a compound for the endothelin receptors.

-

Objective: To measure the ability of a test compound (e.g., Ambrisentan) to compete with a radiolabeled ligand for binding to ETA and ETB receptors.

-

Materials:

-

Cell membranes prepared from cells expressing human ETA or ETB receptors.

-

Radioligand (e.g., [¹²⁵I]-ET-1).

-

Test compound (Ambrisentan) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Non-specific binding control (e.g., 1 µM unlabeled ET-1).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add the cell membrane preparation, radioligand, and either assay buffer (for total binding), non-specific binding control, or varying concentrations of the test compound.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 120 minutes) to allow binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. benchchem.com [benchchem.com]

- 2. (+/-)-Ambrisentan|Endothelin Receptor Antagonist|RUO [benchchem.com]

- 3. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Ambrisentan in Pulmonary Arterial Hypertension Efficacy Study 1 and 2 - American College of Cardiology [acc.org]

The Pivotal Role of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid in the Synthesis of Ambrisentan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ambrisentan, a potent and selective endothelin type-A receptor antagonist, is a crucial therapeutic agent for the management of pulmonary arterial hypertension (PAH). The stereospecific synthesis of this complex molecule relies heavily on the use of a key chiral intermediate: (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. This technical guide provides an in-depth exploration of the synthesis of this critical precursor and its subsequent conversion to Ambrisentan, with a focus on quantitative data, detailed experimental protocols, and visual representations of the synthetic pathway.

The Synthetic Significance of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid

The synthesis of Ambrisentan hinges on the nucleophilic substitution reaction between the optically pure (S)-enantiomer of this compound and a suitably activated pyrimidine derivative. The structural integrity and high enantiomeric purity of this intermediate are paramount, as they directly dictate the purity and therapeutic efficacy of the final active pharmaceutical ingredient (API).[1] The overall synthetic strategy generally involves three main stages:

-

Synthesis of Racemic this compound: This initial stage involves the construction of the core molecular framework.

-

Chiral Resolution: A critical step to isolate the desired (S)-enantiomer from the racemic mixture.

-

Condensation to form Ambrisentan: The final coupling reaction to yield the target molecule.

The following diagram illustrates the general synthetic workflow:

Quantitative Data in Ambrisentan Synthesis

The efficiency of the synthesis is often evaluated by the overall yield and the purity of the final product. The following tables summarize key quantitative data reported in various synthetic approaches.

Table 1: Overall Yield and Purity of Ambrisentan

| Synthetic Approach | Overall Yield | Enantiomeric Excess (ee) | Chemical Purity | Reference |

| Resolution with (S)-dehydroabietylamine | 30.1% | >99.0% | >99.0% | [2] |

| Resolution with L-proline methyl ester | 26.5% | Not specified | Not specified | [3] |

| Asymmetric epoxidation | 53% | >99% | >99.5% | [4][5] |

| Resolution with (S)-1-(4-nitrophenyl)ethylamine | 15% | 99.5% | Not specified | [6] |

| Purification via S(-)4-nitro phenyl ethyl amine salt | >15% | Not specified | >99.8% | [7] |

Table 2: Purity of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid Intermediate

| Resolution/Purification Method | Chemical Purity | Chiral Purity | Reference |

| Resolution with (S)-1-(4-nitrophenyl)ethylamine | Not specified | 99.5% | [6] |

| Process involving MTB and n-heptane crystallization | >99.8% | >99.9% | [6][8] |

| Resolution with (S)-2,4-dichloro PEA | 99.9% | 99.3% | [9] |

Experimental Protocols

This section details the methodologies for the key steps in the synthesis of Ambrisentan, focusing on the formation and utilization of this compound.

The synthesis of the racemic intermediate is typically achieved through a three-step process starting from benzophenone.[2][3]

Step 1: Darzens Condensation to form Methyl 3,3-diphenyloxirane-2-carboxylate

-

Reagents: Benzophenone, methyl chloroacetate, sodium methoxide, tetrahydrofuran (THF).

-

Procedure: A solution of benzophenone and methyl chloroacetate in dry THF is added to a cooled (-10 °C) solution of sodium methoxide in dry THF.[2] The reaction mixture is stirred for approximately 2 hours. The reaction is then quenched with water and extracted with diethyl ether. The combined organic phases are washed with saturated NaCl solution and the solvent is evaporated to yield methyl 3,3-diphenyloxirane-2-carboxylate.[2]

Step 2: Methanolysis to form Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate

-

Reagents: Methyl 3,3-diphenyloxirane-2-carboxylate, methanol, p-toluenesulfonic acid.

-

Procedure: The epoxide from the previous step is dissolved in methanol, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is stirred at room temperature for about 30 minutes to yield a solution containing methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.[2]

Step 3: Hydrolysis to form Racemic this compound

-

Reagents: Solution from Step 2, aqueous sodium hydroxide (NaOH).

-

Procedure: An aqueous solution of NaOH (10% wt.) is added to the methanol solution containing the methyl ester. The mixture is heated to reflux and stirred for 1 hour, monitoring the disappearance of the ester by TLC. After cooling, the methanol is partially removed under vacuum. The remaining aqueous solution is acidified to pH 2 with concentrated HCl, leading to the precipitation of the racemic acid. The precipitate is filtered, washed with water, and dried.[2]

The following diagram illustrates the synthesis of the racemic intermediate:

The separation of the (S)-enantiomer is a pivotal step. Diastereomeric salt formation with a chiral amine is a commonly employed method.

-

Resolving Agents: Various chiral amines have been utilized, including (S)-dehydroabietylamine[2], L-proline methyl ester[3], (S)-1-(4-chlorophenyl)ethylamine[10], and (S)-1-(4-nitrophenyl)ethylamine[10]. Dehydroabietylamine is noted for being a more cost-effective, natural chiral resolving agent.[2]

-

General Procedure (using (S)-dehydroabietylamine): The racemic acid and (S)-dehydroabietylamine are dissolved in a suitable solvent, such as methyl tertiary butyl ether (MTBE). The mixture is stirred, allowing for the selective crystallization of the (S,S)-diastereomeric salt. The salt is then isolated by filtration. The free (S)-acid is subsequently liberated by treating the salt with an acid (e.g., HCl) and extracting it into an organic solvent.[2] The yield for the formation of the diastereomeric salt can be around 70% with respect to the racemate.[2]

The final step involves the nucleophilic substitution of the (S)-acid with a pyrimidine derivative.

-

Reagents: (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, a strong base (e.g., sodium amide (NaNH₂), lithium amide), and a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][10]

-

Procedure: The (S)-acid is dissolved in DMF, and a strong base such as sodium amide is added to form the corresponding alkoxide and carboxylate dianion. A solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine in DMF is then added slowly to the reaction mixture. The reaction is stirred at room temperature for several hours. Upon completion, the reaction is quenched with water and acidified (e.g., with 10% H₂SO₄) to a pH of 2. The product, Ambrisentan, is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization.[2][10]

The following diagram illustrates the final condensation step:

References

- 1. nbinno.com [nbinno.com]

- 2. aidic.it [aidic.it]

- 3. Improved Synthesis of Ambrisentan | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 7. WO2011114338A1 - A process for the preparation of highly pure ambrisentan - Google Patents [patents.google.com]

- 8. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. WO2010091877A2 - Process for producing ambrisentan - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid: Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a critical intermediate in the synthesis of the endothelin receptor antagonist, Ambrisentan. The document details the historical context of its discovery, its physicochemical properties, and detailed experimental protocols for its synthesis and chiral resolution. Quantitative data from various reported methodologies are summarized in tabular format for comparative analysis. Additionally, key synthetic pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate a clear understanding of the chemical processes involved.

Introduction

This compound, a complex organic molecule, holds significant importance in the pharmaceutical industry, primarily as the direct precursor to Ambrisentan, a widely used medication for the treatment of pulmonary arterial hypertension.[1] The stereochemistry of this intermediate is crucial, with the (S)-enantiomer being the required building block for the pharmacologically active Ambrisentan. This guide delves into the scientific literature and patent landscape to provide a detailed account of this compound, from its initial synthesis to the methods developed for obtaining the enantiomerically pure form.

History and Discovery

The discovery and development of this compound are intrinsically linked to the research efforts aimed at identifying potent endothelin receptor antagonists. The earliest significant mentions of this compound appear in the mid-1990s within patents disclosing the synthesis of a new class of pharmaceuticals, including Ambrisentan.

The foundational work is detailed in patent WO 96/11914, which describes the synthesis of Ambrisentan and, consequently, its key intermediates.[2] This initial disclosure laid the groundwork for subsequent research focused on optimizing the synthesis and purification of this compound to improve yield, chemical purity, and enantiomeric excess, making the large-scale production of Ambrisentan economically viable.

Physicochemical Properties

This compound is a white to off-white or beige to greyish-beige solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₆O₄ | [3][4] |

| Molecular Weight | 272.29 g/mol | [3][4] |

| CAS Number (Racemate) | 178306-51-9 | [3][5] |

| CAS Number ((S)-enantiomer) | 178306-52-0 | [4] |

| Appearance | White to off-white solid | [1] |

| Melting Point ((S)-enantiomer) | 123-125 °C | [2] |

| Solubility | Soluble in organic solvents like methanol and dichloromethane |

Synthesis of Racemic this compound

The synthesis of the racemic mixture of this compound is typically achieved through a three-step process, commencing with a Darzens condensation reaction.

Synthetic Pathway

Caption: Synthetic pathway for racemic this compound.

Experimental Protocols

-

To a stirred solution of benzophenone and methyl chloroacetate in a suitable solvent (e.g., toluene or benzene) under an inert atmosphere, a strong base such as sodium methoxide or sodium amide is added portion-wise at a controlled temperature (typically between -10 to 20 °C).

-

The reaction mixture is stirred for several hours at room temperature to allow for the completion of the condensation.

-

The reaction is then quenched by pouring it into ice-cold water.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude epoxide.

-

The crude methyl 3,3-diphenyloxirane-2-carboxylate is dissolved in methanol.

-

An acid catalyst, such as p-toluenesulfonic acid, is added to the solution.[2]

-

The mixture is stirred, often with heating, to facilitate the ring-opening of the epoxide.

-

Upon completion of the reaction, the mixture is worked up, which may involve neutralization and extraction, to isolate the desired methyl ester.

-

The methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is dissolved in a suitable solvent mixture, often containing water and a miscible organic solvent.

-

An aqueous solution of a strong base, such as sodium hydroxide, is added, and the mixture is heated to reflux to effect hydrolysis of the ester.

-

After the hydrolysis is complete, the reaction mixture is cooled, and the pH is adjusted with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried to afford the racemic this compound.

Chiral Resolution of this compound

The separation of the racemic mixture into its constituent enantiomers is a pivotal step in the synthesis of Ambrisentan. The most common method employed is classical resolution via the formation of diastereomeric salts.

Resolution Workflow

Caption: Workflow for the chiral resolution of this compound.

Experimental Protocol for Chiral Resolution

-

The racemic this compound is dissolved in a suitable solvent system, often a mixture of an ester or ether and an alcohol (e.g., methyl tert-butyl ether and acetone).

-

A chiral resolving agent, such as (S)-1-(4-nitrophenyl)ethylamine, is added to the solution.

-

The mixture is heated to reflux to ensure complete dissolution and salt formation.

-

The solution is then cooled, often with seeding, to induce the crystallization of one of the diastereomeric salts, which will be less soluble in the chosen solvent system.

-

The precipitated diastereomeric salt is collected by filtration and washed.

-

To liberate the enantiomerically pure acid, the isolated salt is suspended in a biphasic system of water and an organic solvent, and the mixture is acidified.

-

The organic layer containing the free (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is separated, washed, and the solvent is evaporated to yield the final product.

Quantitative Data Summary

The following table summarizes representative quantitative data reported in the literature for the synthesis and resolution of this compound.

| Step | Product | Yield (%) | Purity (%) | Chiral Purity (%) | Reference |

| Synthesis | Racemic Acid | Not explicitly stated | >99.0 | N/A | [2] |

| Resolution | (S)-Enantiomer | ~15 (with (S)-1-(4-nitrophenyl)ethylamine) | >99.8 | >99.9 | [2] |

| Improved Resolution | (S)-Enantiomer | Not specified | >99.8 | >99.9 | US20130184490A1 |

Note: Yields and purities can vary significantly based on the specific reaction conditions and purification methods employed.

Conclusion

This compound is a cornerstone intermediate in the production of Ambrisentan. Its synthesis, while involving multiple steps, has been well-established and optimized over the years. The critical aspect of its production lies in the efficient chiral resolution of the racemic mixture to obtain the desired (S)-enantiomer with high purity. The methodologies outlined in this guide, derived from key patents and scientific publications, provide a comprehensive technical foundation for researchers and professionals involved in the synthesis and development of this important pharmaceutical precursor. Further innovations in this field are likely to focus on asymmetric synthesis routes to circumvent the need for classical resolution, thereby improving the overall efficiency and sustainability of Ambrisentan manufacturing.

References

- 1. nbinno.com [nbinno.com]

- 2. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 3. This compound | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | C16H16O4 | CID 15380898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

Solubility Profile of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key intermediate in the synthesis of the endothelin receptor antagonist Ambrisentan, possesses a solubility profile that is critical for its purification, reaction kinetics, and formulation development.[1][2][3] This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this document also furnishes a detailed experimental protocol for determining the equilibrium solubility, empowering researchers to generate robust and reliable data.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 178306-52-0 (S-isomer) | [2][3][4][6] |

| Molecular Formula | C₁₆H₁₆O₄ | [1][2][3][4][6] |

| Molecular Weight | 272.29 g/mol | [4][5] |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | ~121-125 °C | [1][2][7] |

Qualitative Solubility Data

The solubility of this compound has been described qualitatively in several sources. This information is summarized in the table below. It is important to note that terms like "slightly" and "sparingly" are not standardized and can vary between manufacturers and researchers.

| Solvent | Qualitative Solubility | Notes | Reference |

| Methanol | Soluble, Slightly Soluble | [1][2][6] | |

| Dimethyl Sulfoxide (DMSO) | Soluble, Slightly Soluble | [1][2][8] | |

| Ethanol | Sparingly Soluble | Sonication may be required to aid dissolution. | [1][2] |

| Methyl t-Butyl Ether (MTBE) | Soluble | Used in purification and reaction processes. | [7][9] |

| Dimethylformamide (DMF) | Soluble | Used as a reaction solvent. | [10] |

Experimental Protocol: Quantitative Equilibrium Solubility Determination

To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The following method is based on established guidelines for active pharmaceutical ingredients (APIs).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure equilibrium with the dissolved state.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined in preliminary studies by sampling at various time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solids.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) at the specified temperature.

-

Visualization of Experimental Workflow

The logical flow of the quantitative solubility determination process can be visualized as follows:

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Logical Relationship of Solubility Factors

The solubility of a compound like this compound is influenced by several interrelated factors.

References

- 1. Benzenepropanoic acid,a-hydroxy-b-methoxy-b-phenyl-,(aS)- | 178306-52-0 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. jigschemical.com [jigschemical.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ambrisentan Impurity A - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 8. allmpus.com [allmpus.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. china-sinoway.com [china-sinoway.com]

Stability and Degradation Profile of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation profile of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key intermediate in the synthesis of the endothelin receptor antagonist, Ambrisentan. Due to the limited availability of direct stability studies on this intermediate, this document synthesizes data from forced degradation studies of Ambrisentan to infer the potential degradation pathways and stability-indicating analytical methods for this compound. The information presented herein is intended to guide researchers in the development of stable formulations and robust analytical methods for this compound.

Introduction

This compound is a critical building block in the chemical synthesis of Ambrisentan, a drug used to treat pulmonary hypertension. As an impurity and a direct precursor, understanding its stability and degradation characteristics is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods that can effectively separate the parent compound from its degradants.

This guide outlines the probable stability of this compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

Inferred Stability Profile

Based on forced degradation studies of Ambrisentan, it can be inferred that this compound is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. The presence of ester and ether functional groups in related structures suggests that these are the likely sites of degradation.

Data Presentation

The following table summarizes the anticipated degradation behavior of this compound under various stress conditions, extrapolated from studies on Ambrisentan.

| Stress Condition | Reagent/Parameters | Expected Degradation | Potential Degradation Products |

| Acidic Hydrolysis | 1.0 N HCl, Reflux | Significant Degradation | Hydrolysis of the methoxy group |

| Basic Hydrolysis | 1.0 N NaOH, Reflux | Slight to Significant Degradation | Hydrolysis of the methoxy group |

| Oxidative Degradation | 30% H₂O₂, Room Temperature | Significant Degradation | Oxidation of the secondary alcohol |

| Thermal Degradation | 105°C, 24 hours | Likely Stable | Minimal to no degradation |

| Photolytic Degradation | ICH Q1B conditions | Likely Stable | Minimal to no degradation |

Potential Degradation Pathways

The chemical structure of this compound suggests two primary degradation pathways under forced conditions: hydrolysis of the methoxy group and oxidation of the secondary alcohol.

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for conducting forced degradation studies on this compound. These are based on standard industry practices and findings from Ambrisentan studies.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then subjected to the stress conditions outlined below. Samples should be taken at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.

Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1.0 N HCl.

-

Reflux the mixture at 80°C for 24 hours.

-

Cool the solution to room temperature.

-

Neutralize with an appropriate volume of 1.0 N NaOH.

-

Dilute with the mobile phase to the target concentration for analysis.

Basic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1.0 N NaOH.

-

Reflux the mixture at 80°C for 24 hours.

-

Cool the solution to room temperature.

-

Neutralize with an appropriate volume of 1.0 N HCl.

-

Dilute with the mobile phase to the target concentration for analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute with the mobile phase to the target concentration for analysis.

Thermal Degradation

-

Place the solid compound in a thermostatically controlled oven at 105°C for 24 hours.

-

After the specified time, allow the sample to cool to room temperature.

-

Prepare a solution of the stressed solid in the mobile phase at the target concentration for analysis.

Photolytic Degradation

-

Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be stored in the dark under the same conditions.

-

Prepare solutions of both the exposed and control samples in the mobile phase at the target concentration for analysis.

Caption: General workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately quantifying this compound in the presence of its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.

Method Development Considerations:

-

Column: A C18 column is often a good starting point for separating compounds of this polarity.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is likely necessary to achieve adequate separation of the parent compound and its more polar degradation products.

-

Detection: UV detection at a wavelength where the parent compound and its potential degradants have significant absorbance should be chosen.

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

While direct stability data for this compound is scarce, a comprehensive understanding of its potential degradation profile can be inferred from studies on the final drug product, Ambrisentan. This technical guide provides a framework for researchers and drug development professionals to approach the stability testing and analytical method development for this key intermediate. The proposed degradation pathways and experimental protocols serve as a starting point for rigorous internal studies to ensure the quality and stability of this compound and, consequently, the final Ambrisentan API. It is imperative that any findings from such studies be used to establish appropriate storage conditions and retest periods.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid from Benzophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, a key intermediate in the preparation of various pharmaceuticals, including the endothelin receptor antagonist, Ambrisentan.[1][2] The synthetic route commences from the readily available starting material, benzophenone.

Overview of the Synthetic Pathway

The synthesis is a three-step process starting with a Darzens condensation, followed by an acid-catalyzed epoxide ring-opening, and concluding with a saponification reaction.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis.

| Step | Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Melting Point (°C) |

| 1. Darzens Condensation | Methyl 3,3-diphenylglycidate | 178306-47-3 | C₁₇H₁₈O₄ | 286.32 | ~75%[3] | - | - |

| 2. Epoxide Ring-Opening | Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | 178306-47-3 | C₁₇H₁₈O₄ | 286.32[4] | - | >99.8[1] | - |

| 3. Saponification | (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | 178306-52-0 | C₁₆H₁₆O₄ | 272.29[5] | - | >99.8[2] | 123-125[2] |

Experimental Protocols

Step 1: Darzens Condensation - Synthesis of Methyl 3,3-diphenylglycidate

This procedure, an example of a Darzens reaction, involves the condensation of benzophenone with methyl chloroacetate to form an α,β-epoxy ester.[6]

Materials:

-

Benzophenone

-

Methyl chloroacetate

-

Sodium methoxide

-

Toluene

-

Purified water

-

Round-bottom flask

-

Stirrer

-

Cooling bath (ice-salt or cryocooler)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a stirrer, dissolve benzophenone in toluene.

-

Charge the sodium methoxide to the reaction mixture and stir for 15 minutes.

-

Cool the reaction mixture to a temperature between -5 to -10°C using a cooling bath.[1]

-

Slowly add a solution of methyl chloroacetate dissolved in toluene to the reaction mixture over a period of 90 minutes, ensuring the temperature is maintained between -5 to -10°C.[1]

-

After the addition is complete, continue to stir the reaction mass at the same temperature for a designated period to ensure the reaction goes to completion.

-

Quench the reaction by adding purified water and stir for 1 hour.[1]

-

Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.

-

Wash the organic layer with purified water.

-

Dry the toluene layer over anhydrous sodium sulfate.

-

Remove the toluene under vacuum using a rotary evaporator to yield the crude methyl 3,3-diphenylglycidate, which can be used in the next step without further purification.[1]

Step 2: Epoxide Ring-Opening - Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate

The synthesized glycidic ester undergoes a ring-opening reaction with methanol in the presence of an acid catalyst.[4] This reaction proceeds via an SN2 mechanism.[7]

Materials:

-

Methyl 3,3-diphenylglycidate (from Step 1)

-

Methanol

-

p-Toluenesulfonic acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirrer

-

Heating mantle

Procedure:

-

Dissolve the crude methyl 3,3-diphenylglycidate in methanol in a round-bottom flask equipped with a stirrer and reflux condenser.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.[4]

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.

Step 3: Saponification - Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid using a base.[2]

Materials:

-

Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate (from Step 2)

-

Sodium hydroxide

-

Methyl t-butyl ether (MTBE)

-

Deionized water

-

n-Heptane

-

Hydrochloric acid (to adjust pH)

-

Round-bottom flask

-

Stirrer

Procedure:

-

Prepare a solution of sodium hydroxide in deionized water.

-

Dissolve the methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate in a mixture of deionized water and MTBE.

-

Add the sodium hydroxide solution to the ester solution and stir at room temperature for 2-3 hours.[1]

-

After the hydrolysis is complete, separate the aqueous and organic layers.

-

Extract the aqueous layer with MTBE to remove any unreacted starting material.[2]

-

Acidify the aqueous layer to a pH of approximately 2 with hydrochloric acid, which will precipitate the carboxylic acid product.

-

Cool the mixture and collect the solid product by filtration.

-

Wash the solid with a mixture of MTBE and n-heptane.[2]

-

Dry the product under vacuum at 50-60°C to yield this compound.[2]

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The procedures may need to be optimized based on the specific laboratory conditions and scale of the reaction.

References

- 1. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 2. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. Darzens Reaction [organic-chemistry.org]

- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for the Chiral Resolution of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid. The primary method detailed is classical resolution via diastereomeric salt formation, a technique widely employed in the pharmaceutical industry for its scalability and efficiency.[1][2] The (S)-enantiomer of this compound is a key intermediate in the synthesis of Ambrisentan, a drug used for the treatment of pulmonary artery hypertension.[3][4]

Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers.[1] Since enantiomers possess identical physical properties, their direct separation is challenging.[5][6] The most common approach for resolving racemic carboxylic acids involves reacting the mixture with an enantiomerically pure chiral base.[5][7] This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[1][8] Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid.[5][9]

The logical workflow for this process is outlined in the diagram below.

Caption: General workflow for chiral resolution.

Experimental Data

The following tables summarize quantitative data from the resolution of racemic this compound using different chiral resolving agents, as documented in patent literature.

Table 1: Resolution using (S)-2,4-dichlorophenylethylamine [10]

| Parameter | Value |

| Starting Material | Racemic this compound |

| Chiral Resolving Agent | (S)-2,4-dichlorophenylethylamine ((S)-2,4-dichloro PEA) |

| Solvent System | Methyl t-butyl ether (MTBE) - Methanol |

| Yield of Diastereomeric Salt | 35 - 40.15% |

| HPLC Purity of Diastereomeric Salt | 99.9 - 99.95% |

| Chiral Purity of Diastereomeric Salt | 98.38 - 99.3% |

Table 2: Purity of the final (S)-enantiomer product [3][4]

| Parameter | Value |

| Product | (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid |

| Chemical Purity (by HPLC) | > 99.8% |

| Chiral Purity (by HPLC) | > 99.9% |

| Melting Range | 123-125°C |

Detailed Experimental Protocol

This protocol is based on the resolution of racemic this compound to obtain the (S)-enantiomer, a key precursor for Ambrisentan.[3][10]

Materials:

-

Racemic this compound

-

(S)-2,4-dichlorophenylethylamine ((S)-2,4-dichloro PEA)

-

Methyl t-butyl ether (MTBE)

-

Methanol (MeOH)

-

Deionized Water

-

Hydrochloric Acid (HCl) or other suitable mineral acid

-

Sodium Hydroxide (NaOH) (for pH adjustment if necessary)

-

Standard laboratory glassware (three-neck flask, condenser, stirrer, thermometer, filtration apparatus)

-

Heating/cooling system (water bath)

Protocol Visualization:

Caption: Step-by-step experimental workflow.

Procedure:

Part A: Diastereomeric Salt Formation and Isolation [10]

-

In a suitable reaction vessel (e.g., a 50 mL three-neck flask) equipped with a stirrer, thermometer, and condenser, charge racemic this compound (e.g., 1 g).

-

Add methyl t-butyl ether (MTBE, e.g., 10 mL) at room temperature and stir for approximately 5 minutes until a clear solution is obtained.

-

Add methanol (e.g., 10 mL) to the solution.

-

Heat the mixture to a gentle reflux using a water bath.

-

In a separate container, dissolve (S)-2,4-dichlorophenylethylamine (e.g., 0.454 g) in MTBE (e.g., 6 mL).

-

Add the solution of the chiral amine to the refluxing reaction mixture.

-

Maintain the reflux for approximately 1 hour. The solution may become hazy.

-